molecular formula C19H18N2O3 B5127669 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedione

1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B5127669
M. Wt: 322.4 g/mol
InChI Key: VLYWRCZMSZDECH-SSZFMOIBSA-N
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Description

1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedione, also known as propyphenazone, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, fever, and inflammation. Propyphenazone is a pyrazolone derivative and is structurally similar to other NSAIDs such as aspirin and ibuprofen.

Scientific Research Applications

Propyphenazone has been widely used in scientific research for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to have a similar efficacy to other NSAIDs in the treatment of pain, fever, and inflammation. Propyphenazone has also been studied for its potential use in the treatment of migraine headaches, where it has been shown to be effective in reducing the severity and duration of migraine attacks.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are mediators of inflammation, pain, and fever. Propyphenazone is also thought to have a direct effect on the central nervous system, where it acts as a mild sedative and anxiolytic.
Biochemical and physiological effects
Propyphenazone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Propyphenazone has also been shown to reduce the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. In addition, 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene has been shown to have a mild sedative effect, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

Propyphenazone has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and widely available. It is also easy to synthesize and purify, which makes it a good candidate for use in large-scale experiments. However, 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene has a relatively short half-life in the body, which may limit its usefulness in certain experiments. It also has a number of potential side effects, which may need to be taken into account when designing experiments.

Future Directions

There are a number of future directions for research on 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene. One area of interest is the development of new formulations of the drug that have improved pharmacokinetic properties, such as longer half-life or improved bioavailability. Another area of interest is the investigation of the potential use of 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene in the treatment of other conditions, such as inflammatory bowel disease or rheumatoid arthritis. Finally, there is a need for further research into the mechanism of action of 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene, in order to better understand its effects on the body and to identify potential new targets for drug development.

Synthesis Methods

Propyphenazone can be synthesized by the reaction of 4-aminoantipyrine with 2-propoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to yield 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene. This synthesis method has been extensively studied and optimized for high yield and purity.

properties

IUPAC Name

(4Z)-1-phenyl-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-12-24-17-11-7-6-8-14(17)13-16-18(22)20-21(19(16)23)15-9-4-3-5-10-15/h3-11,13H,2,12H2,1H3,(H,20,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYWRCZMSZDECH-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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